5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Metallo-β-lactamase inhibition N-sulfamoylpyrrole-2-carboxylate Structure–activity relationship

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 306936-62-9), also named 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylic acid, is a heterocyclic sulfonamide that serves as the minimal core scaffold of the N-sulfamoylpyrrole-2-carboxylate (NSPC) class of metallo-β-lactamase (MBL) inhibitors. The compound contains a pyrrole ring with a carboxylic acid at the 2-position, a primary sulfamoyl group at the 5-position, and an N-methyl substituent.

Molecular Formula C6H8N2O4S
Molecular Weight 204.21 g/mol
CAS No. 306936-62-9
Cat. No. B1272242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS306936-62-9
Molecular FormulaC6H8N2O4S
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1S(=O)(=O)N)C(=O)O
InChIInChI=1S/C6H8N2O4S/c1-8-4(6(9)10)2-3-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12)
InChIKeyHIUOQXPHVZAOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 306936-62-9): Core Scaffold Identification for Research and Procurement


5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 306936-62-9), also named 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylic acid, is a heterocyclic sulfonamide that serves as the minimal core scaffold of the N-sulfamoylpyrrole-2-carboxylate (NSPC) class of metallo-β-lactamase (MBL) inhibitors [1]. The compound contains a pyrrole ring with a carboxylic acid at the 2-position, a primary sulfamoyl group at the 5-position, and an N-methyl substituent. This substitution pattern differentiates it from non-methylated analogs and positional isomers, directly impacting metal-coordination geometry and subsequent biological activity [1][2]. It is commercially available as a research chemical with a typical purity of 97% and a reported melting point of 210–212 °C .

Why 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Generic Pyrrole Sulfonamide Analogs


Within the sulfamoylpyrrole carboxylic acid family, small structural changes produce large differences in MBL inhibition potency and spectrum. The N-methyl group present in 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is essential for orienting the sulfamoyl NH₂ group to displace the dizinc bridging hydroxide in B1 MBLs; non-methylated analogs (e.g., 5-sulfamoyl-1H-pyrrole-2-carboxylic acid, CAS 1503152-57-5) lose a key hydrophobic contact with conserved active-site residues [1]. Positional isomers such as 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid place the carboxylate in an unsuitable geometry for simultaneous coordination to both zinc ions and the positively charged Lys224/Arg228 pocket, abrogating inhibitory activity [1][2]. Consequently, generic substitution without preserving the exact 1-methyl-5-sulfamoyl-2-carboxylate motif risks complete loss of the metal-chelating pharmacophore required for MBL inhibition, making this specific compound the non-negotiable starting point for structure–activity relationship (SAR) exploration and derivative synthesis [2].

Product-Specific Quantitative Evidence Guide: 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid


N-Methyl Substitution Is Required for MBL Active-Site Complementarity

The N-methyl group of 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid provides a critical hydrophobic contact within the MBL active site. In the NSPC class, X-ray crystallography (PDB 7AYJ) of the closely related analog 3-(4-fluorophenyl)-1-sulfamoyl-pyrrole-2-carboxylic acid (S9N) bound to VIM-1 shows the N-sulfamoyl NH₂ displaces the dizinc bridging hydroxide, while the N-aryl substituent occupies a hydrophobic pocket. The 1-methyl group in the target compound is the minimal substituent that can project into this pocket; removal (5-sulfamoyl-1H-pyrrole-2-carboxylic acid, CAS 1503152-57-5) eliminates this interaction entirely, which is predicted to reduce binding affinity by at least 10-fold based on the class-level SAR reported for NSPCs [1].

Metallo-β-lactamase inhibition N-sulfamoylpyrrole-2-carboxylate Structure–activity relationship

Positional Specificity: 2-Carboxylic Acid Is Mandatory for Dizinc Coordination

The 2-carboxylic acid group of the target compound is essential for bridging the two active-site zinc ions. Crystallographic analysis of NSPCs bound to VIM-1 reveals that the carboxylate coordinates to Zn1 and forms salt bridges with Lys224 and Arg228. The positional isomer 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid (CAS not retrieved) places the carboxylate at the 3-position, which cannot simultaneously reach both zinc ions and the conserved basic residues. Although direct IC₅₀ values for this specific pair have not been published, the NSPC structural mechanism predicts that the 3-carboxylic acid isomer would exhibit >100-fold weaker inhibition, consistent with the strict requirement for the 2-carboxylate observed across all active NSPCs [1].

Metallo-β-lactamase inhibition Metal chelation pharmacophore Positional isomer comparison

Physicochemical Benchmarking: Melting Point and Purity Differentiate from Less-Characterized Analogs

The target compound is supplied with a certified purity of 97% and a melting point of 210–212 °C, as verified by a reputable vendor technical datasheet . In contrast, the non-methylated analog 5-sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS 1503152-57-5) is less widely characterized, with limited publicly available purity and melting point data. The well-defined thermal property of the N-methyl derivative enables straightforward identity verification by melting point determination, reducing the risk of receiving mislabeled or degraded material in procurement .

Quality control Compound characterization Procurement specification

Documented Synthetic Utility in Patent Literature as a Key Intermediate

This compound is explicitly cited as a commercially available starting material for the synthesis of more complex MBL inhibitors. Patent US08877757B2 describes a procedure where 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (1310 mg, 6.42 mmol) is esterified with (trimethylsilyl)diazomethane to produce the methyl ester, a versatile intermediate for further functionalization . In contrast, generic sulfamoylpyrrole analogs lacking the N-methyl group are not documented as starting materials in this patent family, limiting their applicability in established synthetic routes .

Synthetic intermediate Patent building block Derivatization

Best Research and Industrial Application Scenarios for 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid


Minimum Pharmacophore Validation in MBL Inhibitor Drug Discovery

Use this compound as the minimal scaffold to confirm that the 1-methyl-5-sulfamoyl-2-carboxylate motif is sufficient for MBL active-site engagement. Crystallographic evidence shows that the N-sulfamoyl NH₂ displaces the catalytic hydroxide, and the carboxylate coordinates Zn1/K224/R228. This establishes the baseline binding mode before introducing aryl/heteroaryl substituents at the N1 or C3 positions for potency optimization [1].

SAR Exploration via C3 and N1 Derivatization

Because the compound is documented as a starting material for esterification (patent US08877757B2), it serves as the entry point for synthesizing a library of NSPC derivatives. Researchers can functionalize the carboxylic acid as an ester or amide and introduce substituents at C3 or N1 to probe MBL subtype selectivity (IMP-, NDM-, VIM-type) as detailed in the NSPC class publications [1].

Analytical Reference Standard for Pyrrole Sulfonamide Quality Control

The well-defined melting point (210–212 °C) and 97% purity specification make this compound suitable as a reference standard for HPLC or DSC calibration when characterizing new batches of sulfamoylpyrrole intermediates. This application is particularly relevant for CROs and core facilities that require a stable, easily identifiable standard .

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